2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate
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Overview
Description
Preparation Methods
The synthesis of 2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction: The sulfonate group can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate is widely used in scientific research, particularly in the following areas:
Proteomics: It is used as a reagent for the modification of proteins and peptides.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate involves the formation of covalent bonds with nucleophilic sites on target molecules. The pentafluorophenyl group enhances the electrophilicity of the sulfonate, making it more reactive towards nucleophiles . This reactivity is exploited in various chemical transformations and modifications .
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate can be compared with other similar compounds such as:
2,3,4,5,6-Pentafluorobenzyl bromide: This compound is also used in organic synthesis and has similar reactivity due to the presence of the pentafluorophenyl group.
Bromopentafluorobenzene: Another related compound used in coupling reactions and as a building block in organic synthesis.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of both the bromobenzene and sulfonate groups .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-bromobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4BrF5O3S/c13-5-1-3-6(4-2-5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONOZWRFKSEFLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4BrF5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382356 |
Source
|
Record name | Pentafluorophenyl 4-bromobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848649-38-7 |
Source
|
Record name | Pentafluorophenyl 4-bromobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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